molecular formula C9H20N2O B11970231 n-[3-(Diethylamino)propyl]acetamide CAS No. 32039-09-1

n-[3-(Diethylamino)propyl]acetamide

Cat. No.: B11970231
CAS No.: 32039-09-1
M. Wt: 172.27 g/mol
InChI Key: BTNPACQCCDWODV-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]acetamide is a tertiary amine-containing acetamide derivative with the molecular formula C24H30N4O (CAS: 120982-59-4). Its structure features a diethylamino group attached to a propyl chain, which is further linked to an acetamide moiety substituted with a 3,4-diphenylpyrazole group .

Properties

CAS No.

32039-09-1

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]acetamide

InChI

InChI=1S/C9H20N2O/c1-4-11(5-2)8-6-7-10-9(3)12/h4-8H2,1-3H3,(H,10,12)

InChI Key

BTNPACQCCDWODV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Diethylamino)propyl]acetamide typically involves the reaction of 3-(diethylamino)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: n-[3-(Diethylamino)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted amides.

Scientific Research Applications

Chemistry: n-[3-(Diethylamino)propyl]acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It is also used in the synthesis of bioactive compounds.

Medicine: It is investigated for its role in the development of new drugs, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of polymers and surfactants. It is also used as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of n-[3-(Diethylamino)propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The diethylamino group enhances its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design .

Comparison with Similar Compounds

Alkylamino Group Variations

Compound Name Molecular Formula Key Structural Features Biological Activity/Application
This compound C24H30N4O Diethylamino group, diphenylpyrazole substituent Inhibits T. brucei growth (EC50: 6.9 ± 0.2 mM)
N-[3-(Dimethylamino)propyl]acetamide C7H16N2O Dimethylamino group, simpler acetamide structure Used in industrial diverting materials (e.g., dMNPA)
N,N-Diethylacetamide C6H13NO No propyl linker; direct diethylamino attachment Solvent with ≥99% purity; limited bioactivity

Substituent Modifications on Acetamide

Compound Name Molecular Formula Substituent Features Activity/Application
2-Chloro-N-[3-(diethylamino)propyl]acetamide C9H19ClN2O Chloro group on acetamide Unknown bioactivity; structural analog
2-(2-Aminophenyl)-N-[3-(diethylamino)propyl]acetamide C15H25N3O Aminophenyl group on acetamide Potential CNS activity due to aromatic amine
N-(3-Aminopropyl)acetamide C5H12N2O Primary amine on propyl chain Building block for heterocycles; cancer biomarker research
  • Key Insight: Electron-withdrawing groups (e.g., chloro) may alter reactivity, while aromatic amines (e.g., aminophenyl) could enhance target binding in neurological or anticancer applications .

Complex Aromatic Systems

Compound Name Molecular Formula Aromatic System Activity/Application
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide C24H30N4O 3,4-Diphenylpyrazole Antitrypanosomal activity
N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide C20H22FN5O Fluorophenyl-indazole hybrid TRYS enzyme inhibitor (IC50: 0.045 mM)
  • Key Insight : Bulky aromatic systems (e.g., diphenylpyrazole) improve target specificity in enzyme inhibition, while fluorinated groups enhance metabolic stability .

Biological Activity

N-[3-(Diethylamino)propyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by the following structural formula:

  • Chemical Formula : C9_{9}H19_{19}N2_{2}O
  • Molecular Weight : 173.26 g/mol

This compound features a diethylamino group, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in treating neurological disorders, particularly through modulation of dopamine receptors .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various amides, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Neuropharmacological Research :
    • In vitro assays demonstrated that this compound could modulate dopamine receptor activity, showing promise for developing treatments for conditions like schizophrenia. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of dopamine receptors

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